molecular formula C11H20N2O2S B3945670 4-(Cyclohexylcarbamothioylamino)butanoic acid

4-(Cyclohexylcarbamothioylamino)butanoic acid

Cat. No.: B3945670
M. Wt: 244.36 g/mol
InChI Key: XEQBEDCTXUFALE-UHFFFAOYSA-N
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Description

4-(Cyclohexylcarbamothioylamino)butanoic acid is an organic compound with the molecular formula C11H20N2O2S It is a derivative of butanoic acid, featuring a cyclohexylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylcarbamothioylamino)butanoic acid typically involves the reaction of cyclohexyl isothiocyanate with 4-aminobutanoic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylcarbamothioylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylcarbamothioylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylcarbamothioylamino)butanoic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    4-(Cyclohexylcarbamoylamino)butanoic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    4-(N-Hydroxyacetamido)butanoic acid: Contains a hydroxyacetamido group instead of a cyclohexylcarbamothioyl group.

Uniqueness: 4-(Cyclohexylcarbamothioylamino)butanoic acid is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

4-(cyclohexylcarbamothioylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQBEDCTXUFALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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